molecular formula C15H15N3OS B2640189 N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide CAS No. 361477-57-8

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide

Cat. No.: B2640189
CAS No.: 361477-57-8
M. Wt: 285.37
InChI Key: FMIFWUSJDDWMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-c]pyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide
  • N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide
  • 2-Methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

Uniqueness

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropanecarboxamide moiety, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(10-6-7-10)16-14-12-8-20-9-13(12)17-18(14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIFWUSJDDWMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.